

Cefuracetime chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Properties and Structure of Cefuracetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of **Cefuracetime**, a second-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Structure

Cefuracetime is a semi-synthetic β -lactam antibiotic.[1] Its chemical identity is well-defined by various nomenclature systems and structural identifiers.

Table 1: Chemical Identifiers for Cefuracetime



Identifier	Value	
IUPAC Name	(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2] [3]	
CAS Number	39685-31-9[2][4]	
Molecular Formula	C ₁₇ H ₁₇ N ₃ O ₈ S[2][4][5]	
SMILES	CC(=O)OCC1=C(N2INVALID-LINK NC(=O)/C(=N\OC)/C3=CC=CO3">C@@HSC1) C(=O)O[2][5]	
InChI Key	YBHZVPYSEUQIII-DYJQDLSISA-N[2][5]	
Synonyms	Cefuracetim, SKF-81367, Cefuroxime EP Impurity B[2][4][6]	

The core structure of **Cefuracetime** is based on the cephem nucleus, which consists of a dihydrothiazine ring fused to a β -lactam ring.[1] Substitutions at specific positions on this nucleus dictate its antibacterial activity and pharmacokinetic properties.

Caption: 2D Chemical Structure of Cefuracetime.

Physicochemical Properties

The physicochemical properties of **Cefuracetime** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Key Physicochemical Properties of Cefuracetime



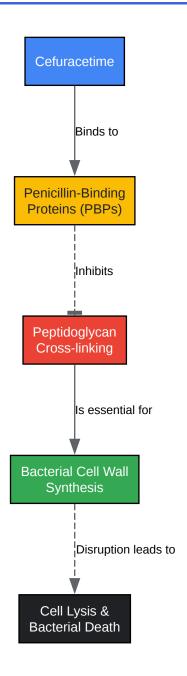
Property	Value	Reference
Molecular Weight	423.4 g/mol	[2][4][5]
Melting Point	>124°C (decomposes)	[4][7]
pKa (predicted)	2.66 ± 0.50	[4]
Solubility	Slightly soluble in DMSO and Methanol	[4][7]
XLogP3	0.4	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	9	[3]
Rotatable Bond Count	7	[3]
Topological Polar Surface Area	147.74 Ų	[3]

Mechanism of Action

Like other β -lactam antibiotics, **Cefuracetime** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8] This process involves the following key steps:

- Binding to Penicillin-Binding Proteins (PBPs): **Cefuracetime** binds to and inactivates PBPs, which are enzymes essential for the final step of peptidoglycan synthesis.[1][8]
- Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the cell wall.[1][8]
- Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[8]





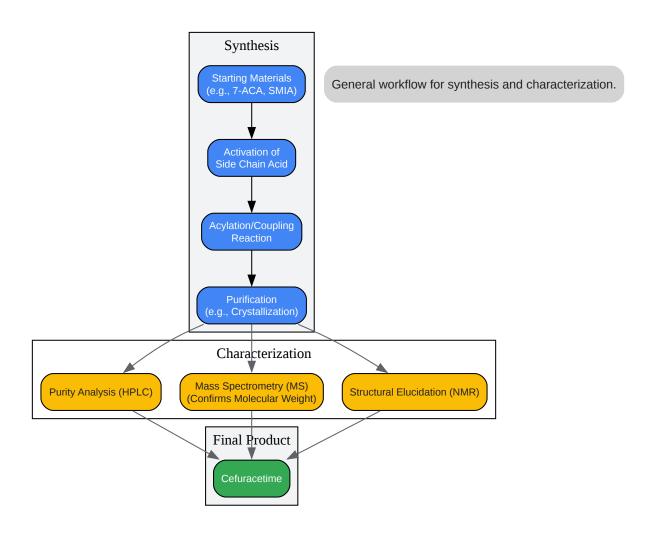
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Caption: Mechanism of Action of **Cefuracetime**.

Experimental Protocols Synthesis and Characterization Workflow

The synthesis of **Cefuracetime**, often considered an impurity of Cefuroxime, follows the general principles of cephalosporin synthesis.[4] A typical workflow involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus.[9]





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Caption: General workflow for synthesis and characterization.

Method for Improving Aqueous Solubility

Cefuracetime, like many cephalosporins, has poor water solubility.[10][11] The solvent evaporation method is a common technique used to prepare solid dispersions to enhance solubility and dissolution rates.[10][11]



Protocol: Solvent Evaporation for Solid Dispersion

- Dissolution: Accurately weigh and dissolve Cefuracetime in a suitable organic solvent (e.g., acetone).[11]
- Carrier Addition: Add a hydrophilic carrier (e.g., urea, microcrystalline cellulose) to the drug solution under continuous stirring.[10][11]
- Solvent Evaporation: The solvent is slowly evaporated under controlled temperature and pressure, leaving a solid dispersion of the drug in the carrier matrix.
- Drying and Sieving: The resulting solid mass is dried to remove any residual solvent and then sieved to obtain a uniform particle size.
- Characterization: The solid dispersion is characterized for its dissolution properties and compared to the pure drug. Techniques like Differential Scanning Calorimetry (DSC) and Xray Powder Diffraction (XRPD) can be used to confirm the amorphous state of the drug within the carrier.[11]

Analytical Characterization Methods

Standard analytical techniques are employed to confirm the identity, purity, and structure of **Cefuracetime**.

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) is typically used.
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the stereochemistry of the molecule.[3]

Conclusion

Cefuracetime is a well-characterized second-generation cephalosporin with established chemical and structural properties. Understanding these characteristics is fundamental for its



application in research, its potential development as a therapeutic agent, and for its use as a reference standard in the quality control of related antibiotics like Cefuroxime. The methodologies outlined provide a basis for its synthesis, characterization, and formulation to improve its biopharmaceutical properties.

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References

- 1. Cephalosporin Wikipedia [en.wikipedia.org]
- 2. Cefuracetime | C17H17N3O8S | CID 9571078 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dempochem.com [dempochem.com]
- 4. cefuracetime | 39685-31-9 [chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. cefuracetime | 39685-31-9 [amp.chemicalbook.com]
- 7. cefuracetime | 39685-31-9 [amp.chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. gssrr.org [gssrr.org]
- 10. Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated Aqueous Solubility and Antibacterial Activity of Cefuroxime Axetil Using Microcrystalline Cellulose as Carrier [scirp.org]
- To cite this document: BenchChem. [Cefuracetime chemical properties and structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057775#cefuracetime-chemical-properties-and-structure]

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